molecular formula C15H13F2NO4S B4549834 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide

Cat. No.: B4549834
M. Wt: 341.3 g/mol
InChI Key: ZMYQDRJVDJPRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H13F2NO4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.05333539 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study by Abbasi et al. (2020) involved the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. The biofilm inhibitory action of these molecules was tested against Escherichia coli and Bacillus subtilis. Certain derivatives exhibited suitable inhibitory action against the biofilms of these bacterial strains without significant cytotoxicity, suggesting their potential as antibacterial agents (Abbasi et al., 2020).

Anticancer Activity

The synthesis and characterization of celecoxib derivatives by Küçükgüzel et al. (2013) explored the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities of these compounds. One of the synthesized compounds showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).

Enzyme Inhibition

A study by Pala et al. (2014) synthesized a series of novel benzene- and tetrafluorobenzenesulfonamide compounds, evaluating their inhibition of carbonic anhydrase isoforms. The compounds showed medium potency inhibition for cytosolic isoforms and low nanomolar/subnanomolar inhibition for tumor-associated isoforms, providing insights into the development of inhibitors for therapeutic applications (Pala et al., 2014).

Pain Management

Lobo et al. (2015) developed a series of sulfonamide derivatives to study their effects on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib, indicating their potential in pain management (Lobo et al., 2015).

Organometallic Catalysis

Ruff et al. (2016) investigated Cp*Ir(pyridinesulfonamide)Cl precatalysts for the transfer hydrogenation of ketones, demonstrating high activity under air without the need for basic additives or halide abstractors. This work contributes to the field of catalysis, particularly in the development of new methodologies for hydrogen transfer reactions (Ruff et al., 2016).

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4S/c1-9(10-2-5-14-15(6-10)22-8-21-14)18-23(19,20)11-3-4-12(16)13(17)7-11/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYQDRJVDJPRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Reactant of Route 5
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Reactant of Route 6
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.